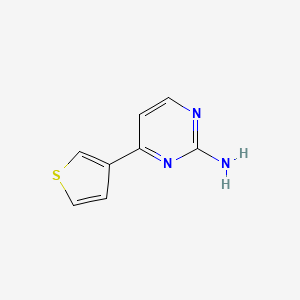

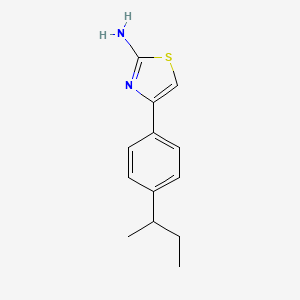

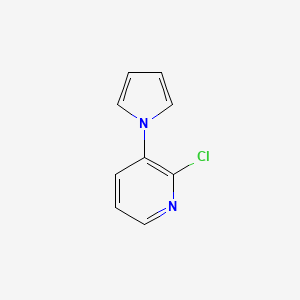

4-(3-Thienyl)-2-pyrimidinamine

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have garnered significant interest due to their pharmacological potential. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyrimidine moiety. The interest in these compounds is driven by their diverse biological activities, which include serving as potent inhibitors for various receptors and enzymes, and as fluorescent dyes for biomolecule detection .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various innovative methods. A one-step catalytic four-component reaction has been developed to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, offering a greener and more efficient alternative to traditional multi-step processes . Novel fluorescent dyes based on thieno[2,3-d]pyrimidinium have been synthesized using a modified standard method of styrylcyanines synthesis . Additionally, the use of heteropoly acid as a catalyst has been reported to facilitate the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with high yields and short reaction times . Other methods include the use of thermal and microwave irradiation techniques , and a novel AlCl3-induced arylation of the thienopyrimidine ring for the synthesis of 4-substituted derivatives .

Molecular Structure Analysis

The molecular structures of synthesized thieno[2,3-d]pyrimidines have been elucidated using various spectroscopic techniques, including IR, NMR, 2D NMR, and mass spectrometry . Single crystal X-ray diffraction has also been employed to unambiguously establish the molecular structure of representative compounds . The structural analysis has been crucial in understanding the relationship between the molecular arrangement and the observed biological activities.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines have been shown to participate in a variety of chemical reactions that are essential for their functionalization and biological activity. For instance, the cyclization of substituted thiophenes with chloroformamidine leads to the formation of thieno[2,3-d]pyrimidines, which can then be further modified to produce antifolate inhibitors of purine biosynthesis . The arylation reaction facilitated by AlCl3 is another example of a chemical reaction that expands the diversity of the thieno[2,3-d]pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines have been extensively studied. For example, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been investigated, revealing strong fluorescence, which is promising for applications in bioimaging . Computational analysis has also been used to quantitatively reproduce the absorption and emission properties of these compounds . The spectral-luminescent properties of thieno[2,3-d]pyrimidinium-based dyes have been studied in the presence of nucleic acids and proteins, demonstrating their potential as RNA-specific fluorescent probes .

Applications De Recherche Scientifique

1. Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene

- Summary of Application : This research involves the enzyme-catalyzed synthesis of a water-soluble polythiophene derivative, poly[2-(3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), which is effective for making hybrid solar cells .

- Methods of Application : The synthesis involves the polymerization of (3-thienyl)-ethoxy-4-butylsulfonate (TEBS) using horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H2O2) as an oxidant in an aqueous buffer . This is considered a “green synthesis process” due to its environmental friendliness .

- Results or Outcomes : The synthesized PTEBS has good solubility in water and ethanol. Photoluminescence quenching of the PTEBS/titanium dioxide (TiO2) composite implies successful exciton dissociation and separation at the interface of PTEBS and TiO2, which is beneficial for the construction of solar cells using green processing methods .

2. Synthesis of Thiophene Derivatives

- Summary of Application : Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry, material science as corrosion inhibitors, and in the advancement of organic semiconductors .

- Methods of Application : Various synthetic methods are used to produce thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Some thiophene-based drugs include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic used in Europe .

3. Silicon Phthalocyanines

- Summary of Application : Silicon phthalocyanines (SiPcs) are distinct from structurally related porphyrin analogues due to their intense far-red absorption and emission features . They possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored .

- Methods of Application : Multiple synthetic strategies have been employed for the construction of symmetrical or unsymmetrical SiPc variants bearing desired substituents at the axial and the aromatic ring positions .

- Results or Outcomes : The applications of SiPcs are fast-emerging in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis .

4. Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene

- Summary of Application : An environmentally friendly water-soluble conjugated polythiophene, poly [2- (3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS), has been found to be effective for making hybrid solar cells .

- Methods of Application : The synthesis involves the enzyme-catalyzed polymerization of (3-thienyl)-ethoxy-4-butylsulfonate (TEBS) using horseradish peroxidase (HRP) enzyme as a catalyst and hydrogen peroxide (H2O2) as an oxidant in an aqueous buffer .

- Results or Outcomes : The synthesized PTEBS has good solubility in water and ethanol. Photoluminescence quenching of the PTEBS/titanium dioxide (TiO2) composite implies successful exciton dissociation and separation at the interface of PTEBS and TiO2, which is beneficial for the construction of solar cells using green processing methods .

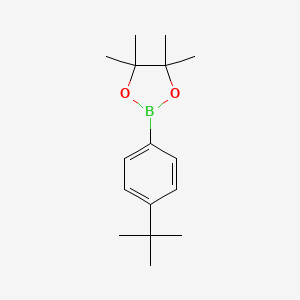

5. Synthesis of Borinic Acid Derivatives

- Summary of Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

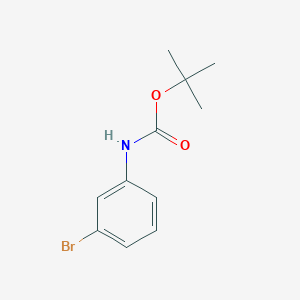

6. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application : This research involves the catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .

- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-thiophen-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJJYDIHGTTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377357 | |

| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Thienyl)-2-pyrimidinamine | |

CAS RN |

206564-03-6 | |

| Record name | 4-(3-Thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

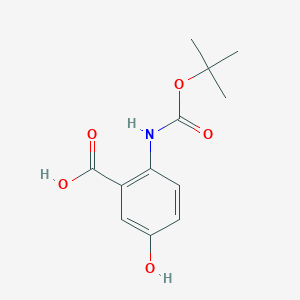

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)

![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)

![2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1271426.png)